An In-depth Technical Guide to 1,3-Benzodioxol-4-ol (Sesamol): Chemical Properties, Structure, and Applications for the Research Professional
An In-depth Technical Guide to 1,3-Benzodioxol-4-ol (Sesamol): Chemical Properties, Structure, and Applications for the Research Professional
Abstract
This technical guide provides a comprehensive overview of 1,3-Benzodioxol-4-ol, more commonly known as Sesamol. It is intended for researchers, scientists, and professionals in drug development. This document delves into the core chemical and physical properties of Sesamol, its molecular structure, and detailed analytical characterization. Furthermore, it outlines established protocols for its synthesis and purification, and explores its multifaceted biological activities and mechanisms of action, highlighting its significance in contemporary research and therapeutic development.
Introduction: Unveiling 1,3-Benzodioxol-4-ol (Sesamol)
1,3-Benzodioxol-4-ol, ubiquitously known in scientific literature as Sesamol, is a naturally occurring phenolic compound. It is a principal bioactive constituent of sesame seeds (Sesamum indicum) and sesame oil, contributing significantly to the oil's remarkable oxidative stability.[1][2] Structurally, it is characterized by a benzodioxole moiety fused with a hydroxyl group, classifying it as a derivative of phenol.[1] This unique structure underpins its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, which have garnered considerable interest within the scientific community.[3][4][5] This guide serves as a technical resource, consolidating critical information to facilitate further research and application of this versatile molecule.
Molecular Structure and Physicochemical Properties
The structural integrity of Sesamol is fundamental to its chemical behavior and biological function. The presence of the phenolic hydroxyl group is a key determinant of its antioxidant capacity, acting as a hydrogen donor to scavenge free radicals.[6] The methylenedioxy bridge contributes to the molecule's overall electronic properties and metabolic fate.
Chemical Structure
The chemical structure of 1,3-Benzodioxol-4-ol is depicted below.
Caption: Chemical structure of 1,3-Benzodioxol-4-ol (Sesamol).
Physicochemical Data
A summary of the key physicochemical properties of Sesamol is presented in the table below, providing essential data for experimental design and formulation development.
| Property | Value | Source(s) |
| IUPAC Name | 1,3-benzodioxol-4-ol | [7] |
| Common Name | Sesamol | [8] |
| Molecular Formula | C₇H₆O₃ | [8] |
| Molecular Weight | 138.12 g/mol | [8] |
| Appearance | White to light brown crystalline solid | [9] |
| Melting Point | 62-65 °C | [10] |
| Boiling Point | 115 °C at 2 mmHg | [11] |
| Solubility | Sparingly soluble in water; Soluble in methanol, dichloromethane, and most oils. | [1][5] |
| pKa | 9.79 | [12] |
Synthesis and Purification
While Sesamol can be extracted from natural sources, chemical synthesis is often preferred for achieving high purity and yield for research and pharmaceutical applications. The most common synthetic route starts from piperonal (heliotropine).
Synthetic Pathway: From Piperonal to Sesamol
The synthesis of Sesamol from piperonal typically involves a Baeyer-Villiger oxidation, followed by hydrolysis of the resulting formate ester.
Caption: Synthetic workflow for Sesamol from Piperonal.
Detailed Laboratory Synthesis Protocol
This protocol is adapted from established methods for the synthesis of Sesamol.[10][13][14]
Materials:
-
Piperonal
-
Anhydrous peracetic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve piperonal in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Oxidation: Cool the mixture in an ice bath to 5-10 °C. Slowly add anhydrous peracetic acid dropwise from the dropping funnel, maintaining the reaction temperature below 15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide to the organic layer and stir vigorously for 2-3 hours to hydrolyze the intermediate sesamyl formate to the sodium salt of sesamol.
-
Isolation of Sesamol: Separate the aqueous layer and cool it in an ice bath. Acidify the aqueous layer with dilute hydrochloric acid until the pH is acidic, which will precipitate the crude Sesamol.
-
Purification: Collect the crude product by filtration and wash with cold water.
Purification Protocol: Recrystallization
For obtaining high-purity Sesamol, recrystallization is an effective method.[10][15]
Procedure:
-
Solvent Selection: Toluene or ethanol are suitable solvents for the recrystallization of Sesamol.[10][15]
-
Dissolution: Dissolve the crude Sesamol in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification Protocol: High-Performance Liquid Chromatography (HPLC)
For analytical or small-scale preparative purification, a reversed-phase HPLC method can be employed.[16][17][18][19]
HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of methanol and water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm |
| Injection Volume | 10-20 µL |
Analytical Characterization
A thorough analytical characterization is essential for confirming the identity and purity of synthesized or isolated 1,3-Benzodioxol-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of Sesamol provides characteristic signals for the aromatic protons, the methylenedioxy protons, and the hydroxyl proton.[20][21][22]
-
Aromatic Protons: Three signals in the aromatic region (typically δ 6.2-6.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Methylenedioxy Protons: A sharp singlet at approximately δ 5.9 ppm, corresponding to the two equivalent protons of the -O-CH₂-O- group.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 5.0-6.0 ppm.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.[23][24][25][26]
-
Aromatic Carbons: Six signals in the aromatic region (δ 100-150 ppm).
-
Methylenedioxy Carbon: A signal around δ 101 ppm for the -O-CH₂-O- carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Sesamol displays characteristic absorption bands for its functional groups.[27][28][29][30][31]
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methylenedioxy group.
-
C=C Aromatic Stretch: Several sharp bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, characteristic of the aryl ether and phenol C-O bonds.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Sesamol will show a prominent molecular ion peak (M⁺) at m/z 138, corresponding to its molecular weight. The fragmentation pattern will include characteristic losses of CO and other fragments from the ring system.[30][32][33]
Electrochemical Properties
Cyclic voltammetry studies have been used to determine the antioxidant capacity of Sesamol by measuring its redox potential.[2][8][34][35][36][37] The oxidation potential provides insight into the ease with which Sesamol can donate an electron to neutralize free radicals.
Biological Activities and Mechanisms of Action
Sesamol exhibits a wide range of biological activities, making it a molecule of significant interest in pharmacology and drug development.
Antioxidant Activity
The primary and most well-documented biological activity of Sesamol is its potent antioxidant effect. It acts as a free radical scavenger, primarily through the donation of the hydrogen atom from its phenolic hydroxyl group.[6] This activity is central to its protective effects against oxidative stress-related pathologies.
Anti-inflammatory and Immunomodulatory Effects
Sesamol has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.[6][7][38][39]
Caption: Sesamol's anti-inflammatory mechanism of action.
Sesamol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[12][40] This leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]
Anticancer Properties
Emerging evidence highlights the potential of Sesamol as an anticancer agent. It has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis in various cancer cell lines.[1][4] The anticancer effects of Sesamol are mediated through the modulation of multiple signaling pathways, including:
These actions underscore the potential of Sesamol and its derivatives in the development of novel cancer chemotherapeutics.[40]
Safety and Toxicology
Sesamol is generally regarded as safe, being a natural component of a widely consumed food product. However, as with any bioactive compound, a thorough understanding of its toxicological profile is necessary. Acute toxicity studies have been conducted, and further research is ongoing to establish a comprehensive safety profile for its use in therapeutic applications.
Conclusion
1,3-Benzodioxol-4-ol (Sesamol) is a molecule of significant scientific interest, owing to its well-defined chemical structure, accessible synthesis, and a wide array of potent biological activities. Its antioxidant, anti-inflammatory, and anticancer properties, underpinned by its interaction with key cellular signaling pathways, position it as a promising candidate for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers, consolidating essential data and protocols to aid in the exploration and application of this versatile compound.
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